N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of an acetyl group and a hydroxypyridine moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 2-acetyl-6-hydroxypyridine with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-acetyl-6-pyridone, while reduction of the acetyl group can produce 2-hydroxy-6-pyridylmethanol .
Scientific Research Applications
N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
N-(6-Hydroxypyridin-2-yl)acetamide: Similar in structure but differs in the position of the hydroxyl group.
N-(4-Hydroxypyridin-3-yl)acetamide: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(2-acetyl-6-oxo-1H-pyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)8-3-7(10-6(2)13)4-9(14)11-8/h3-4H,1-2H3,(H2,10,11,13,14) |
InChI Key |
IFSANJMYGBPZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.